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molecular formula C4H2F8O3S B1598021 2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate CAS No. 6401-00-9

2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate

Cat. No. B1598021
M. Wt: 282.11 g/mol
InChI Key: QHZUUSNAUOEJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589125B2

Procedure details

A mixture of trifluoromethanesulfonic anhydride (40 mL, 0.24 mol) and 2,2,3,3,3-pentafluoropropanol (25 mL, 0.24 mol) was heated under argon at 90° C. overnight. Then, the crude mixture was distilled at atmospheric pressure to give the desired product as a colourless oil (97% yield).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
FC(F)(F)S([O:6][S:7]([C:10]([F:13])([F:12])[F:11])(=[O:9])=[O:8])(=O)=O.[F:16][C:17]([F:24])([C:20]([F:23])([F:22])[F:21])[CH2:18]O>>[F:13][C:10]([F:11])([F:12])[S:7]([O:6][CH2:18][C:17]([F:24])([F:16])[C:20]([F:23])([F:22])[F:21])(=[O:8])=[O:9]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
25 mL
Type
reactant
Smiles
FC(CO)(C(F)(F)F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then, the crude mixture was distilled at atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)OCC(C(F)(F)F)(F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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